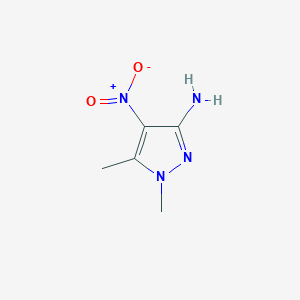
1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one is a synthetic organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their diverse applications in organic electronics, dyes, and pharmaceuticals. This compound, characterized by its unique substitution pattern, exhibits interesting chemical and physical properties that make it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chlorine atoms at specific positions on the anthracene ring.
Hydroxylation: Addition of a hydroxyl group to the anthracene structure.
Methylation: Introduction of a methyl group to the anthracene core.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of catalysts, high-pressure reactors, and purification processes like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinones, while substitution reactions could produce various functionalized anthracenes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic properties.
Medicine: Explored for its role in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichloroanthracene: Lacks the hydroxyl and methyl groups.
10-Hydroxyanthracene: Lacks the chlorine and methyl groups.
10-Methylanthracene: Lacks the chlorine and hydroxyl groups.
Uniqueness
1,5-Dichloro-10-hydroxy-10-methylanthracen-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
88087-77-8 |
|---|---|
Formule moléculaire |
C15H10Cl2O2 |
Poids moléculaire |
293.1 g/mol |
Nom IUPAC |
1,5-dichloro-10-hydroxy-10-methylanthracen-9-one |
InChI |
InChI=1S/C15H10Cl2O2/c1-15(19)9-5-3-6-10(16)12(9)14(18)8-4-2-7-11(17)13(8)15/h2-7,19H,1H3 |
Clé InChI |
KUXXJQZHQVQTJF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC=C2)Cl)C(=O)C3=C1C(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


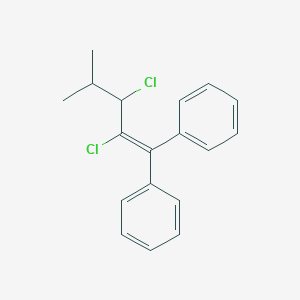

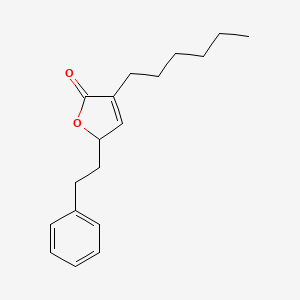
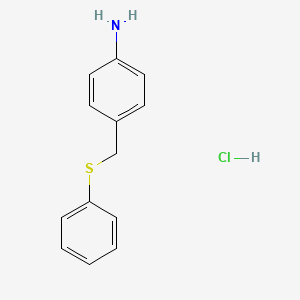
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
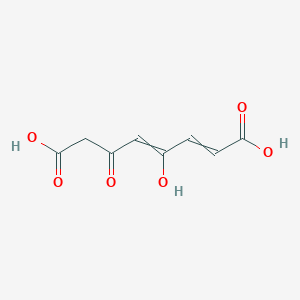

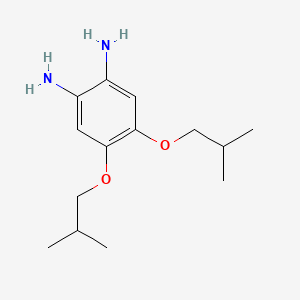
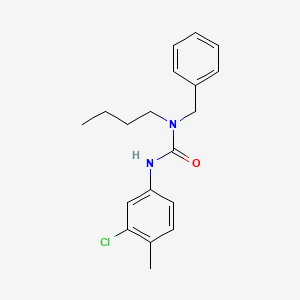
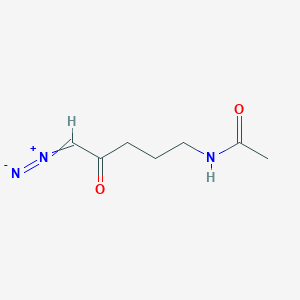

![4-hydroxy-3-[(E)-(methanehydrazonoylhydrazinylidene)methyl]benzoic acid](/img/structure/B14399806.png)

